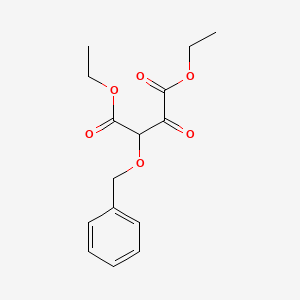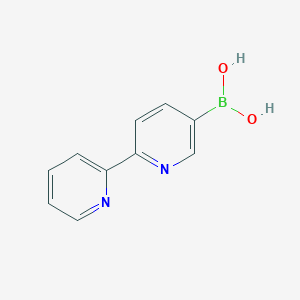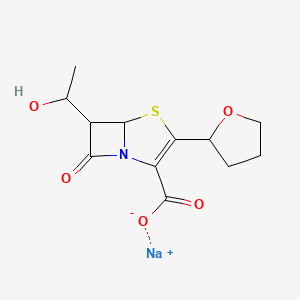
Faropenem Sodium Salt;Fropenum sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faropenem sodium is an orally active beta-lactam antibiotic belonging to the penem group. It is known for its resistance to some forms of extended-spectrum beta-lactamase, making it effective against a variety of bacterial infections . Faropenem sodium was developed by Daiichi Asubio Pharma and has been marketed in Japan since 1997 under the trade name Farom .
Preparation Methods
Faropenem sodium can be synthesized using 4-acetoxy-3-(1-tertiary butyl diformazan silica ethyl)-2-azetidinone as the raw material through a ‘one-pot’ operation. This method involves several steps, including the use of intermediates that do not require purification, making the process cost-effective and suitable for large-scale industrial production . Another method involves the preparation of faropenem sodium tablets, which consist of faropenem sodium and microcrystalline cellulose composite auxiliary material .
Chemical Reactions Analysis
Faropenem sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium ferri-cyanide, ferric chloride, and ferric ammonium sulfate . The major products formed from these reactions are typically stable complexes that can be analyzed using visible spectrophotometry .
Scientific Research Applications
Faropenem sodium has a broad spectrum of applications in scientific research. It is used in the treatment of bacterial infections, including acute bacterial sinusitis, community-acquired pneumonia, acute exacerbations of chronic bronchitis, uncomplicated skin and skin structure infections, and urinary tract infections . Additionally, it is being studied for its potential to treat Enterobacterales infections and its impact on antimicrobial resistance . Faropenem sodium is also used in preclinical and clinical research to understand its efficacy and resistance patterns .
Mechanism of Action
Faropenem sodium works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits penicillin-binding proteins, which are responsible for cross-linking the peptidoglycan chains in the bacterial cell wall . This inhibition weakens the bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .
Comparison with Similar Compounds
Faropenem sodium is structurally similar to other carbapenems, such as meropenem, imipenem, and ertapenem. it has a unique sulfur atom at position one, which contributes to its improved chemical stability and reduced central nervous system effects compared to imipenem . Faropenem sodium is also available in an oral form, unlike many other carbapenems that are administered parenterally .
Similar Compounds:- Meropenem
- Imipenem
- Ertapenem
- Cefuroxime
- Ciprofloxacin
- Levofloxacin
Properties
Molecular Formula |
C12H14NNaO5S |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
sodium;6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ICSAXRANXQSPQP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


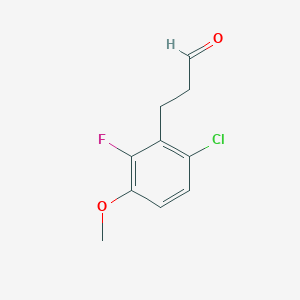
![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)
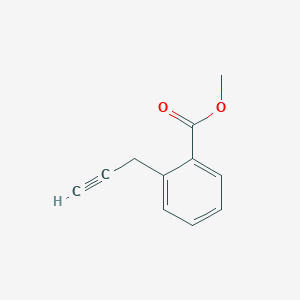
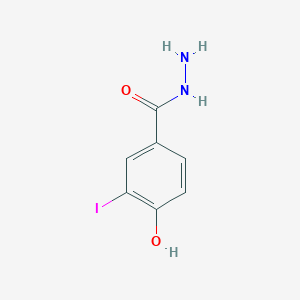
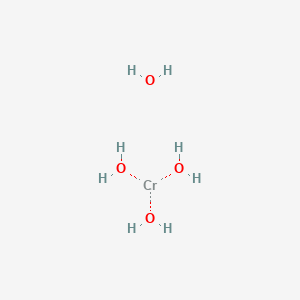

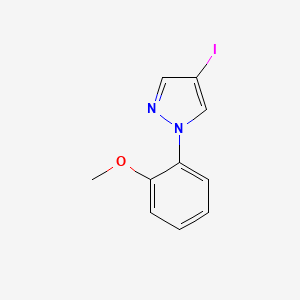

![Sodium 2,6-dichloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]benzenolate](/img/structure/B12438128.png)
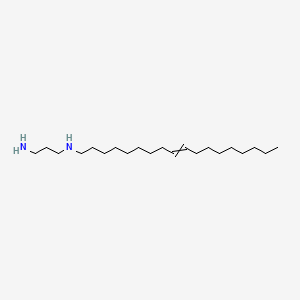
![2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B12438139.png)
![[(3,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B12438154.png)
